molecular formula C14H24ClN5 B12225485 1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine

1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine

Cat. No.: B12225485
M. Wt: 297.83 g/mol
InChI Key: OQIITFUZAXFMGW-UHFFFAOYSA-N
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Description

1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C12H20N4 It is characterized by the presence of two pyrazole rings, each substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Rings: The initial step involves the formation of the pyrazole rings through a cyclization reaction. This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Isopropyl Groups: The pyrazole rings are then substituted with isopropyl groups. This can be done using isopropyl halides in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves the coupling of the two substituted pyrazole rings. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]ethanamine
  • (1-Isopropyl-1H-pyrazol-4-yl)-N-methylmethanamine
  • 1-isopropyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine

Uniqueness

1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of two pyrazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H24ClN5

Molecular Weight

297.83 g/mol

IUPAC Name

3-methyl-1-propan-2-yl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C14H23N5.ClH/c1-10(2)18-8-13(7-16-18)6-15-14-9-19(11(3)4)17-12(14)5;/h7-11,15H,6H2,1-5H3;1H

InChI Key

OQIITFUZAXFMGW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CN(N=C2)C(C)C)C(C)C.Cl

Origin of Product

United States

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